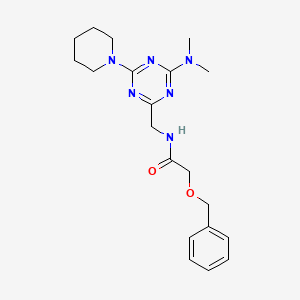

2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Description

Introduction to Triazine-Based Acetamide Derivatives

Historical Context of 1,3,5-Triazine Research

The study of 1,3,5-triazines dates to the early 19th century, with foundational work by Jöns Jacob Berzelius and Justus von Liebig. Berzelius’s 1815 experiments with mercuric thiocyanate decomposition revealed carbon-nitrogen frameworks resembling triazine polymers. Liebig’s 1834 identification of melamine and related compounds laid the groundwork for understanding triazine derivatives. The 20th century saw advancements in triazine synthesis, notably Adolf Pinner’s method using amidines and phosgene, which enabled scalable production of substituted triazines. By the 1980s, the discovery of heptazine polymers further expanded the triazine family’s applications in materials science.

Significance of 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide in Medicinal Chemistry

This compound’s structure integrates three critical substituents:

- A dimethylamino group at the 4-position, enhancing solubility and electronic modulation.

- A piperidinyl group at the 6-position, contributing to conformational flexibility and receptor interaction.

- A benzyloxy-acetamide side chain at the 2-position, enabling hydrogen bonding and hydrophobic interactions.

Such features make it a candidate for targeting enzymes and receptors involved in microbial and cancer pathways. For instance, analogous triazine-acetamides exhibit antimicrobial activity by inhibiting bacterial dihydrofolate reductase (DHFR), while their planar aromatic cores facilitate intercalation with DNA in cancer cells.

Evolution of Substituted Triazines in Drug Discovery

Substituted triazines have evolved from agricultural herbicides to precision therapeutics. Early derivatives like simazine and atrazine (chlorinated triazines) revolutionized weed control, while melamine’s resin properties advanced material science. In the 21st century, nitrogen-rich triazines gained traction in medicinal chemistry due to their:

- Tunable electronic properties , allowing selective interactions with biological targets.

- Synthetic versatility , enabling modular substitution for structure-activity relationship (SAR) studies.

- Thermal stability , ensuring compatibility with industrial-scale synthesis.

For example, the introduction of piperidine and benzyloxy groups in modern triazines, as seen in the target compound, optimizes pharmacokinetic profiles by balancing lipophilicity and aqueous solubility.

Research Objectives and Contemporary Scientific Context

Current research aims to:

- Elucidate the compound’s mechanism of action against multidrug-resistant pathogens, building on studies showing triazine derivatives inhibit Mycobacterium smegmatis growth.

- Optimize substituent patterns to enhance selectivity for cancer cell lines.

- Develop scalable synthetic routes using green chemistry principles.

These objectives align with global priorities to address antibiotic resistance and oncological challenges, positioning triazine-acetamides as a frontier in drug discovery.

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C~20~H~28~N~6~O~2~ | |

| Molecular Weight | 384.48 g/mol | |

| IUPAC Name | N-[[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl]-2-(phenylmethoxy)acetamide | |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | |

| Key Functional Groups | Dimethylamino, piperidinyl, benzyloxy-acetamide |

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-25(2)19-22-17(23-20(24-19)26-11-7-4-8-12-26)13-21-18(27)15-28-14-16-9-5-3-6-10-16/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUFGSSXSQXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

Introduction of the triazinyl group: This involves the reaction of a suitable triazine derivative with the intermediate formed in the previous step.

Attachment of the piperidinyl group: This step typically involves nucleophilic substitution reactions.

Formation of the final acetamide structure: This can be achieved through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and triazinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

One of the primary applications of this compound is in the treatment of neurological disorders. Its structure suggests it may interact with neurotransmitter receptors, particularly those involved in histamine signaling and other neurological pathways. Research indicates that compounds with similar structures have been explored for their ability to modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety, depression, and schizophrenia .

2. Anticancer Activity

The triazine moiety present in the compound has been associated with anticancer properties. Compounds containing triazine rings have demonstrated inhibitory effects on various cancer cell lines by interfering with cellular signaling pathways essential for tumor growth and proliferation. Studies focusing on related compounds have shown promising results in inhibiting kinase activity, which is crucial for cancer cell survival .

3. Antimicrobial Properties

Research into similar chemical structures has revealed antimicrobial activity, suggesting that 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide may also exhibit such properties. The ability to inhibit bacterial growth could be beneficial in developing new antibiotics or adjunct therapies for resistant strains of bacteria .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions including alkylation and condensation reactions. Specific synthetic routes have been documented in patents and research articles that outline the methodologies used to create this compound effectively.

Table 1: Synthetic Pathways Overview

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Alkylation | 4-(dimethylamino)-6-(piperidin-1-yl) |

| 2 | Condensation | Acetamide derivatives |

| 3 | Purification | Chromatography techniques |

Research Findings

Recent studies have focused on the pharmacodynamics of compounds similar to this compound. For example, a study published in Frontiers in Systems Neuroscience discusses the design and synthesis of novel ligands targeting histamine receptors, highlighting the importance of structural modifications for enhancing receptor affinity and selectivity .

Furthermore, a patent review indicates ongoing research into small molecules that target specific receptor subtypes for treating neurological diseases, emphasizing the relevance of this compound's structure in drug development initiatives .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazine-Based Sulfonamide Derivatives

Compounds such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (e.g., compounds 20–157 in ) share the triazine core but differ in substituents. Key distinctions include:

- Sulfonamide vs. Acetamide Linkage : Sulfonamide derivatives (e.g., compounds 11–19 in ) prioritize hydrogen-bonding interactions with biological targets, whereas the acetamide group in the target compound may enhance membrane permeability .

Piperidine-Containing Triazine Derivatives

Compounds like N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature piperidine-derived side chains. Critical differences include:

- Core Heterocycle: The quinoline core in derivatives contrasts with the triazine core of the target compound, altering π-π stacking and charge distribution .

- Biological Activity: Quinoline-piperidine hybrids are often explored as kinase inhibitors, while triazine-acetamide derivatives may target enzymes like dihydrofolate reductase .

Triazine-Based Herbicidal Agents

Herbicides such as triflusulfuron methyl ester () utilize triazine cores with sulfonylurea linkages. Comparatively:

- Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the acetamide group in the target compound suggests a divergent mechanism, possibly targeting mammalian enzymes .

- Substituent Impact : The benzyloxy group in the target compound introduces steric bulk absent in herbicidal triazines, which prioritize small substituents (e.g., methoxy, ethoxy) for substrate penetration .

Data Table: Key Structural and Functional Differences

Research Findings and Mechanistic Insights

- QSAR Modeling: Analogous triazine derivatives () were designed using quantitative structure-activity relationship (QSAR) models, emphasizing electron-donating groups (e.g., dimethylamino) for enhanced binding to hydrophobic pockets .

- Metabolic Stability : The benzyloxy group in the target compound may reduce oxidative metabolism compared to smaller alkoxy groups in herbicidal triazines, as seen in .

- Crystallographic Data : Piperidine-containing triazines (e.g., ) exhibit planar triazine rings with substituents adopting chair conformations, suggesting similar spatial arrangements in the target compound .

Biological Activity

The compound 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological activity, including anti-cancer properties, enzyme inhibition, and receptor interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazin core, which is known for various pharmacological activities, and a piperidine moiety that may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

1. Anti-Cancer Activity

Several studies have highlighted the anti-proliferative effects of triazine derivatives on cancer cell lines. For instance, derivatives with similar structural features were screened against human pancreatic ductal adenocarcinoma (PDAC) cell lines, showing significant cytotoxicity with IC50 values ranging from 0.04 to 0.33 µM .

Table 1: Anti-Proliferative Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.10 |

| Compound B | HCT-116 | 4.54 |

| Compound C | PDAC | 0.04 |

2. Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor of specific enzymes. For example, triazine derivatives have been shown to inhibit PDK1 and PDK4 effectively at sub-micromolar concentrations . This suggests that our compound may also inhibit similar pathways critical in cancer metabolism.

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| PDK1 | Compound D | 0.33 |

| PDK4 | Compound E | 0.04 |

3. Receptor Interaction

The piperidine segment of the molecule is known to interact with various receptors in the central nervous system. Research has identified related compounds as antagonists for muscarinic receptors, which are implicated in neurological disorders . This interaction may provide insights into the compound's potential use in treating such conditions.

Case Studies

In a notable study, a series of triazine derivatives were synthesized and evaluated for their anti-cancer properties against breast cancer cell lines. The results indicated that modifications on the triazine ring significantly influenced biological activity, with certain derivatives showing enhanced potency compared to standard treatments like tamoxifen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.